LEVOCABASTINE HYDROCHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

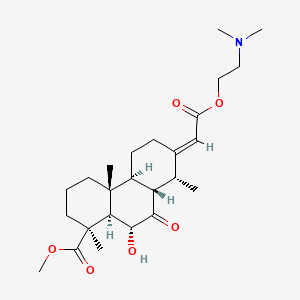

Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and rhinitis . This compound is known for its high specificity and potency in blocking histamine receptors, making it effective in alleviating symptoms of allergies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of levocabastine hydrochloride involves several steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates without chiral resolution and effective detosylation . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .

Industrial Production Methods

Industrial production of this compound follows a practical and sustainable method that does not require chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Levocabastine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Common in the synthesis process.

Reduction Reactions: Used in the preparation of intermediates.

Oxidation Reactions: Less common but can occur under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Often involve reagents like alkyl halides and bases.

Reduction Reactions: Typically use reducing agents such as sodium borohydride.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate.

Major Products

The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .

科学的研究の応用

Levocabastine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying histamine receptor antagonists.

Biology: Helps in understanding the role of histamine in allergic responses.

Medicine: Applied in the treatment of allergic conjunctivitis and rhinitis.

Industry: Utilized in the formulation of ophthalmic and nasal spray products

作用機序

Levocabastine hydrochloride works by selectively binding to histamine H1 receptors, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of polymorphonuclear leukocytes and eosinophils . Additionally, levocabastine binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .

類似化合物との比較

Similar Compounds

Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.

Loratadine: Known for its long-lasting effects and minimal sedation.

Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

Levocabastine hydrochloride is unique due to its high specificity for histamine H1 receptors and its additional action on neurotensin 2 receptors, which is not commonly seen in other antihistamines .

By understanding the detailed aspects of this compound, researchers and medical professionals can better appreciate its applications and benefits in various fields.

特性

分子式 |

C26H30ClFN2O2 |

|---|---|

分子量 |

457 g/mol |

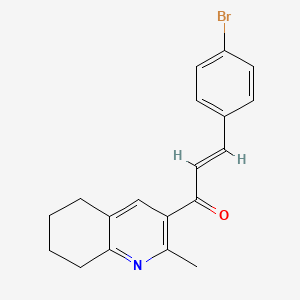

IUPAC名 |

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1 |

InChIキー |

OICFWWJHIMKBCD-SIVZACIGSA-N |

異性体SMILES |

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

正規SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

ピクトグラム |

Irritant |

同義語 |

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid](/img/structure/B1232361.png)

![N'-[(3-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B1232371.png)